molecular formula C16H8F6O2 B6311940 1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione CAS No. 1357625-17-2

1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione

Cat. No.: B6311940
CAS No.: 1357625-17-2
M. Wt: 346.22 g/mol
InChI Key: WUZMEWSSNXNILE-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-1,4-bis(4’-fluorophenyl)butane-1,4-dione is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrafluoro-1,4-bis(4’-fluorophenyl)butane-1,4-dione typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the use of fluorinated benzene derivatives and fluorinated alkanes in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrafluoro-1,4-bis(4’-fluorophenyl)butane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.

Scientific Research Applications

1,1,2,2-Tetrafluoro-1,4-bis(4’-fluorophenyl)butane-1,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological interactions and processes.

    Industry: Used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrafluoro-1,4-bis(4’-fluorophenyl)butane-1,4-dione involves its interaction with molecular targets through its fluorinated functional groups. These interactions can affect various biochemical pathways, leading to specific effects. The exact molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
  • 1,1,2,2-Tetrafluoroethane
  • 2,2,3,3-Tetrafluoro-1,4-butanediol

Uniqueness

1,1,2,2-Tetrafluoro-1,4-bis(4’-fluorophenyl)butane-1,4-dione stands out due to its specific arrangement of fluorine atoms and phenyl groups, which impart unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-bis(4-fluorophenyl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F6O2/c17-11-5-1-9(2-6-11)13(23)15(19,20)16(21,22)14(24)10-3-7-12(18)8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZMEWSSNXNILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(C(C(=O)C2=CC=C(C=C2)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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